molecular formula C17H24Cl2N2O2 B5129878 2-(2,5-dichlorophenoxy)-N-(1-propylpiperidin-4-yl)propanamide

2-(2,5-dichlorophenoxy)-N-(1-propylpiperidin-4-yl)propanamide

Cat. No.: B5129878
M. Wt: 359.3 g/mol
InChI Key: FYEQTGPQDNTQCB-UHFFFAOYSA-N
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Description

2-(2,5-dichlorophenoxy)-N-(1-propylpiperidin-4-yl)propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a dichlorophenoxy group and a propylpiperidinyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dichlorophenoxy)-N-(1-propylpiperidin-4-yl)propanamide typically involves the following steps:

    Formation of the dichlorophenoxy intermediate: This can be achieved by reacting 2,5-dichlorophenol with an appropriate halogenated compound under basic conditions.

    Formation of the propylpiperidinyl intermediate: This involves the alkylation of piperidine with a propyl halide.

    Coupling of intermediates: The final step involves coupling the dichlorophenoxy intermediate with the propylpiperidinyl intermediate in the presence of a coupling agent such as carbodiimide to form the desired propanamide.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the amide bond, potentially converting it to an amine.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.

Biology

In biological research, it may be studied for its potential effects on cellular processes or as a ligand for receptor studies.

Medicine

Industry

In industrial applications, it may be used as an intermediate in the synthesis of agrochemicals or other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-dichlorophenoxy)-N-(1-propylpiperidin-4-yl)propanamide would depend on its specific target. For example, if it acts as a receptor ligand, it may bind to a specific receptor and modulate its activity, leading to downstream effects on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorophenoxy)-N-(1-propylpiperidin-4-yl)propanamide
  • 2-(2,5-dichlorophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide

Uniqueness

The unique combination of the dichlorophenoxy and propylpiperidinyl groups in 2-(2,5-dichlorophenoxy)-N-(1-propylpiperidin-4-yl)propanamide may confer specific properties, such as enhanced binding affinity to certain receptors or improved pharmacokinetic profiles compared to similar compounds.

Properties

IUPAC Name

2-(2,5-dichlorophenoxy)-N-(1-propylpiperidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24Cl2N2O2/c1-3-8-21-9-6-14(7-10-21)20-17(22)12(2)23-16-11-13(18)4-5-15(16)19/h4-5,11-12,14H,3,6-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEQTGPQDNTQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C(C)OC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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